molecular formula C19H20N4O3 B2803434 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 941958-07-2

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2803434
CAS No.: 941958-07-2
M. Wt: 352.394
InChI Key: VSCYHCGVNIIVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. The molecular structure incorporates several pharmaceutically relevant motifs, including a 2-pyrrolidinone group and a pyridine methyl moiety, which are often found in bioactive molecules targeting various enzymes and receptors . Compounds with similar structural features have been investigated as potent inhibitors of key biological targets, such as coagulation factors (e.g., factor Xa) and other proteases . The presence of the ethanediamide (oxalyl) linker suggests potential for hydrogen bonding and interaction with enzyme active sites, making this molecule a valuable scaffold for developing novel therapeutic agents. Research into this compound may explore its mechanism of action, binding affinity, and selectivity against specific protein targets. Its physicochemical properties, including lipophilicity and pKa, are critical parameters that influence its absorption, distribution, and overall pharmacokinetic profile in preclinical models . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its analogs.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-6-7-15(10-16(13)23-9-3-5-17(23)24)22-19(26)18(25)21-12-14-4-2-8-20-11-14/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCYHCGVNIIVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C24H29N5O3C_{24}H_{29}N_{5}O_{3} with a molecular weight of approximately 435.528 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a pyridine moiety.

PropertyValue
Molecular FormulaC24H29N5O3
Molecular Weight435.528 g/mol
LogP3.7951
Polar Surface Area57.404 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization from suitable precursors.
  • Introduction of the Piperidine Ring : A piperidine ring is formed via cyclization reactions.
  • Coupling of the Two Rings : The pyrrolidinone and piperidine rings are linked through an oxalamide group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanisms remain under investigation, but potential actions include:

  • Inhibition of Kinases : The compound may inhibit specific kinases, which play essential roles in cell signaling and proliferation.
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptor sites, influencing downstream cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including lung (A549) and breast cancer cells (MCF7). The IC50 values for these compounds indicate significant cytotoxicity, suggesting that this compound may also exhibit similar properties.

In vitro studies demonstrated that derivatives with oxadiazole functionalities exhibited moderate antioxidant activity and notable cytotoxic effects against cancer cell lines, with IC50 values ranging from 11.20 to 59.61 μg/mL over a 72-hour treatment period .

Case Studies

  • Study on Oxadiazole Derivatives : A study evaluated the biological activities of synthesized oxadiazole derivatives related to this compound. The results indicated significant cytotoxic effects against A549 cell lines, suggesting that modifications to the core structure can enhance biological activity .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies help elucidate potential mechanisms of action and guide further optimization for enhanced efficacy.

Comparison with Similar Compounds

Structural Analogs from the N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl) Series

describes derivatives of N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl), a structurally related scaffold. Key differences lie in substituents and physicochemical properties:

Compound Name Substituent Melting Point (°C) Molecular Formula Key Features
Target Compound Ethanediamide linker N/A C₂₁H₂₇F₃N₄O₃ Pyridin-3-ylmethyl group; 2-oxopyrrolidine moiety enhances conformational flexibility
Compound 8d (Thiophene-2-carboxamide) Thiophene-2-carboxamide 200 C₂₂H₁₈N₆OS Lower molecular weight (422.47 g/mol); sulfur-containing group may impact lipophilicity
Compound 8e (Pyrazine-2-carboxamide) Pyrazine-2-carboxamide 220 C₂₁H₁₇N₇O Nitrogen-rich heterocycle; higher polarity compared to thiophene derivatives
Compound 8f (Pyrimidine-2-carboxamide) Pyrimidine-2-carboxamide 250 C₂₁H₁₇N₇O High melting point suggests strong crystal lattice interactions

Key Observations :

  • The target compound’s ethanediamide linker may confer greater flexibility compared to rigid carboxamide substituents in Compounds 8d–8f.
  • The 2-oxopyrrolidine group in the target compound could enhance solubility compared to aromatic heterocycles in analogs .

Pharmacological Analogs: Imatinib (Gleevec®)

Imatinib (N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide) shares a phenylpyrimidine core but differs in substituents (Table 2):

Feature Target Compound Imatinib
Core Structure Ethanediamide linker Benzamide linker
Key Substituents 2-Oxopyrrolidine, pyridin-3-ylmethyl 4-Methylpiperazinylmethyl, pyrimidinyl
Molecular Weight 440.46 g/mol 493.60 g/mol
Pharmacological Role Unknown (structural data only) Tyrosine kinase inhibitor (CML/GIST)

Key Differences :

  • Imatinib’s methylpiperazinyl group enhances water solubility and bioavailability, whereas the target compound’s 2-oxopyrrolidine may offer alternative hydrogen-bonding interactions .
  • The ethanediamide linker in the target compound could reduce metabolic stability compared to Imatinib’s benzamide .

Other Derivatives: Sulfamoyl and Triazolyl Compounds

and highlight additional analogs with distinct functional groups:

Compound (Source) Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
15a () 1,2,3-Triazolyl + hydroxymethyl C₂₂H₂₂N₈O₂ 446.47 Hydroxymethyl group may improve aqueous solubility
Compound Sulfamoylphenyl + dioxoisoindolinyl C₂₄H₂₃N₅O₅S 493.53 Sulfamoyl group enhances polarity and potential protein binding

Comparison with Target Compound :

  • The target compound lacks polar sulfonamide or triazole groups, suggesting lower polarity than derivatives but higher than Imatinib.
  • The pyridin-3-ylmethyl group may facilitate π-π stacking interactions, similar to Imatinib’s pyrimidine .

Physicochemical and Elemental Analysis

Comparative elemental data ( vs. Target Compound):

Parameter Target Compound Compound
Carbon (C%) 58.41 58.59
Hydrogen (H%) 4.70 4.81
Nitrogen (N%) 14.19 14.32
Sulfur (S%) 0 6.69

Implications :

  • The absence of sulfur in the target compound may reduce metabolic oxidation risks compared to sulfamoyl analogs .
  • Similar nitrogen content suggests comparable hydrogen-bonding capacity to Imatinib and derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with functionalization of the phenyl ring (e.g., introducing the 2-oxopyrrolidin-1-yl group via nucleophilic substitution) followed by coupling with the pyridinylmethyl ethanediamide moiety using carbodiimide-mediated amidation .
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). Ethanol/piperidine systems at 0–5°C have shown efficacy in analogous heterocyclic coupling reactions .
  • Yield improvement : Monitor intermediates via HPLC to identify bottlenecks (e.g., unreacted starting materials) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Characterization workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amide bond formation. Key signals: pyrrolidinone carbonyl (~170 ppm in ¹³C), pyridinyl protons (~8.5–9.0 ppm in ¹H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out side products .
  • Purity assessment : Reverse-phase HPLC with UV detection (λmax ~255 nm for aromatic systems) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or improve reaction efficiency for this compound?

  • Computational strategies :

  • Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in amidation or cyclization steps .
  • Molecular docking : Screen derivatives for target binding (e.g., kinase or GPCR targets) using PyMol or AutoDock .
  • Machine learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case study : If one study reports antimicrobial activity while another shows no effect:

  • Experimental variables : Compare assay conditions (e.g., bacterial strains, compound concentrations). For example, MIC values may vary with solvent (DMSO vs. aqueous buffers) .
  • Structural analogs : Tabulate activity data for analogs (e.g., substituent effects on pyridinyl or pyrrolidinone groups) :
Compound VariantBioactivity (IC₅₀)Key Structural Difference
Pyridin-3-yl vs. 4-methoxyphenyl10 µM vs. >100 µMElectron-withdrawing groups enhance target binding .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Degradation profiling :

  • pH stability : Incubate in buffers (pH 1–9) and analyze degradation products via LC-MS. Amide bonds are prone to hydrolysis in acidic conditions .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures. Store at -20°C for long-term stability .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final amidation step?

  • Troubleshooting :

  • Activation reagents : Replace DCC with EDC·HCl for less side-product formation .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to improve reactant solubility .
  • Catalyst screening : Evaluate Pd/Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacokinetic properties?

  • ADME profiling :

  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis followed by HPLC quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.